N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3
Description
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is a deuterated mercapturic acid derivative used primarily as a stable isotope-labeled internal standard in analytical chemistry and organic synthesis. Mercapturic acids are metabolic end-products formed via the conjugation of glutathione (GSH) with electrophilic xenobiotics, followed by enzymatic processing in the liver and kidneys .
Properties
Molecular Formula |
C11H19NO5S |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |
InChI Key |
QAQFHSOGQBNKJZ-GRUXEBNHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.
Oxidation: The compound undergoes oxidation to introduce the oxo group.
Deuteration: Deuterium is introduced at specific positions to label the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups instead of oxo groups.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Metabolomics and Biomarker Discovery
One of the primary applications of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 lies in metabolomics. Recent studies have employed this compound to profile urinary mercapturic acids, which are metabolites formed from xenobiotic-glutathione S-conjugates through hydrolysis and N-acetylation processes in the kidney. The compound's unique structure allows for enhanced detection and quantification of these metabolites using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Table 1: Summary of Metabolomic Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Biomarker Discovery | LC-MS profiling | Identification of mercapturic acids |
| Toxicological Studies | Non-invasive urine analysis | Correlation with exposure to VOCs |
| Drug Metabolism Studies | Metabolite tracing | Enhanced detection sensitivity |
Antioxidant Properties
N-Acetyl cysteine derivatives are known for their antioxidant capabilities. This compound may be explored for its potential to scavenge free radicals and promote glutathione biosynthesis. This property is critical in developing therapeutic strategies for oxidative stress-related disorders .
Case Study: Antioxidant Efficacy
A study investigating the antioxidant effects of various N-acetyl cysteine derivatives demonstrated that compounds with similar structures significantly reduced oxidative damage markers in cellular models. This suggests that this compound could be beneficial in treating conditions exacerbated by oxidative stress.
Pharmacological Applications
The compound may also have implications in pharmacology, particularly as a mucolytic agent. Similar compounds have been used to alleviate symptoms associated with respiratory conditions by thinning mucus secretions, thus improving airway clearance .
Table 2: Pharmacological Applications
| Condition | Mechanism of Action | Potential Benefits |
|---|---|---|
| Respiratory Disorders | Mucolytic activity | Improved mucus clearance |
| Oxidative Stress Disorders | Antioxidant properties | Reduction of cellular damage |
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound belongs to the N-acetyl-S-alkyl-L-cysteine family, which includes metabolites of volatile organic compounds (VOCs) and xenobiotics. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Groups: The target compound’s 3-ethoxy-1-methyl-3-oxopropyl group distinguishes it from analogs like CYMA (cyanoethyl) and 3HPMA (hydroxypropyl). This structural variation impacts polarity, solubility, and metabolic pathways.
- Deuterated vs. Non-Deuterated: Deuterated analogs (e.g., the target compound) are chemically identical to their non-deuterated counterparts except for isotopic substitution, which minimizes interference in analytical assays .
Metabolic Pathways and Parent Compounds
Mercapturic acids are formed via the mercapturic acid pathway :
GSH Conjugation: Electrophilic xenobiotics bind to GSH via glutathione-S-transferases (GSTs).
Enzymatic Processing : Sequential removal of glutamic acid and glycine yields cysteine conjugates.
N-Acetylation : Final step produces N-acetyl-S-alkyl-L-cysteine derivatives excreted in urine .
Parent Compound Associations:
- CYMA : Derived from acrylonitrile (used in plastics and synthetic rubber) .
- 3HPMA : Metabolite of acrolein (a toxic aldehyde in cigarette smoke and combustion products) .
- AAMA: Biomarker for acrylamide (a carcinogen in fried/starchy foods) .
Table 2: Analytical Performance of Selected Compounds
Biological Activity
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is a specialized compound derived from L-cysteine, an amino acid known for its role in various biological processes. This compound is primarily utilized in research settings due to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical interactions, therapeutic implications, and relevant research findings.
- Molecular Formula : C11H19NO5S
- Molecular Weight : 277.34 g/mol
- CAS Number : 45215-04-1
- Purity : Typically >95% (HPLC)
This compound exhibits several biological activities primarily through its interactions with thiol groups in proteins. The following mechanisms have been identified:
- Disulfide Bond Formation and Reduction : The compound can form disulfide bonds with thiol groups, which are critical for protein folding and stability. It can also reduce existing disulfide bonds, influencing protein structure and function .
- Antioxidant Activity : Similar to other thiols, this compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and restoring impaired cellular components . Its ability to donate electrons makes it effective in neutralizing free radicals.
- Nucleophilic Substitution : The ethoxy group in the compound allows it to participate in nucleophilic substitution reactions, modifying other biomolecules and potentially influencing various biochemical pathways .
1. Therapeutic Uses
This compound has been investigated for various therapeutic applications:
- Respiratory Disorders : As an antioxidant, it may help reduce mucus viscosity by breaking disulfide bonds in mucins, aiding conditions like chronic bronchitis and asthma .
- Neuropsychiatric Disorders : The compound's ability to modulate glutamate homeostasis has led to studies exploring its effects on conditions such as depression and schizophrenia .
2. Research Applications
The compound is widely used in biochemical research, particularly in studies examining:
- Protein Structure and Function : It serves as a reagent in proteomics, helping elucidate protein interactions and modifications that are crucial for understanding cellular functions .
- Oxidative Stress Studies : Its antioxidant properties make it valuable in research focused on oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of N-acetylcysteine derivatives, including this compound. Results indicated significant reductions in oxidative markers in cellular models exposed to oxidative stress, suggesting protective effects against cellular damage .
Case Study 2: Respiratory Health
In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), administration of N-acetylcysteine derivatives improved lung function and reduced exacerbation rates. The study highlighted its role in mucolytic therapy by reducing mucus viscosity through disulfide bond cleavage .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Primary Use | Antioxidant Activity |
|---|---|---|---|
| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-D3 | 238.32 g/mol | Clinical applications (e.g., detoxification) | Moderate |
| N-Acetyl-S-(2-ethoxycarbonylethyl)-L-cysteine-D3 | 277.34 g/mol | Research reagent | High |
| N-Acetylcysteine (NAC) | 163.19 g/mol | Mucolytic agent, antioxidant | Very High |
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for resolving N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 from co-eluting mercapturic acids in urine?
- Methodological Answer : Use reverse-phase liquid chromatography (LC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Coupling with high-resolution mass spectrometry (HRMS) or tandem MS (LC-MS/MS) improves specificity. For example, validated LC-HRMS for structurally similar mercapturates like 3HPMA and CMEMA, achieving baseline separation of isomers by optimizing column temperature (40°C) and flow rate (0.3 mL/min) .
Q. How should biological samples be prepared to minimize matrix interference during quantification of this deuterated compound?
- Methodological Answer : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) effectively isolates mercapturic acids from urine. and describe protocols involving protein precipitation with methanol, followed by SPE cleanup to reduce ion suppression in MS analysis. Creatinine normalization is critical for inter-sample comparability .
Q. Why are deuterated analogs like this compound used as internal standards?
- Methodological Answer : Deuterated isotopes (e.g., -d3 labels) mitigate matrix effects and ionization variability in MS by co-eluting with the target analyte. and highlight their role in correcting recovery rates and ensuring precision, particularly for low-abundance metabolites in complex biological matrices .
Advanced Research Questions
Q. How can inter-study variability in urinary mercapturate quantification be addressed, particularly for deuterated standards?
- Methodological Answer : Implement harmonized protocols for calibration curves, internal standard concentrations, and quality control (QC) materials. identified systematic biases in NHANES studies, resolved by cross-validating MS parameters (e.g., collision energy, dwell time) and using pooled QC samples to monitor batch effects .
Q. What metabolic pathways might explain discrepancies in deuterated vs. non-deuterated mercapturate formation across exposure models?
- Methodological Answer : Deuterium labeling can alter enzyme kinetics (e.g., cytochrome P450-mediated oxidation). and suggest investigating isotope effects in vivo using tracer studies. For instance, deuterated 1,2-dichloropropane metabolites showed delayed excretion compared to non-deuterated analogs due to kinetic isotope effects in β-lyase pathways .
Q. How should researchers interpret conflicting data on metabolite concentrations between vaping and smoking exposure studies?
- Methodological Answer : Contextualize findings using exposure biomarkers (e.g., nicotine/cotinine ratios) and control for confounding factors (e.g., vaping device type, puff topography). found higher CMEMA in vapers than smokers, suggesting alternative metabolic activation pathways (e.g., acrylamide exposure from e-liquids). Follow-up studies should employ isotopic tracing (e.g., 13C-labeled precursors) to map novel routes .
Q. What strategies resolve co-elution challenges for structurally similar mercapturates in high-throughput analyses?
- Methodological Answer : Employ orthogonal separation techniques, such as hydrophilic interaction chromatography (HILIC) paired with HRMS. achieved differentiation of 2HPMA and 3HPMA isomers using HILIC-MS/MS with a zwitterionic column, resolving <0.1 min retention time differences .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing low-abundance metabolites in large cohort studies?
- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon Rank Sum) for non-normally distributed data, as in . For longitudinal studies, mixed-effects models account for intra-subject variability. Limit of detection (LOD) adjustments (e.g., multiple imputation) prevent bias in datasets with high censoring .
Q. How can researchers validate the specificity of novel mercapturate biomarkers in untargeted metabolomics?
- Methodological Answer : Combine MS/MS spectral matching with synthetic deuterated standards for confirmation. validated DHBMA and MHBMA using reference standards from Toronto Research Chemicals, ensuring fragment ion consistency (e.g., m/z 132.0445 for DHBMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
